What is D-Dulcitol-2-13C and its chemical properties
What is D-Dulcitol-2-13C and its chemical properties
Executive Summary & Chemical Identity
D-Dulcitol-2-13C (Galactitol-2-13C) is a stable isotope-labeled polyol derived from the reduction of D-galactose. Unlike its parent sugar, dulcitol is a meso-compound , meaning it possesses chiral centers but is optically inactive due to an internal plane of symmetry.
In metabolic research, particularly in the study of Galactosemia (a deficiency in galactose metabolism), this isotopomer serves as a critical tracer and internal standard. By labeling the Carbon-2 position with
Chemical Structure & Isotopic Physics[1]
The
Physicochemical Properties[1][2][3][4][5][6][7][8]
The following data consolidates the physical and magnetic properties of D-Dulcitol-2-13C. Note that while the chemical behavior (solubility, reactivity) mimics the unlabeled standard, the mass and magnetic resonance properties are distinct.
| Property | Value / Description | Context |
| Chemical Formula | One carbon replaced by | |
| Molecular Weight | 183.18 g/mol | +1 Da shift vs. unlabeled (182.17). |
| CAS Number | 608-66-2 (Unlabeled) | Labeled versions are often custom-synthesized; refer to specific lot. |
| Solubility | High in H | Critical for aqueous extraction from biological fluids. |
| Melting Point | 188–189 °C | High crystallinity; stable solid. |
| Chirality | Meso (Optically Inactive) | D- and L-Dulcitol are identical. |
| Hygroscopicity | Low to Moderate | More stable than sorbitol, but store desiccated. |
| pKa | ~13.5 | Weakly acidic hydroxyls; neutral at physiological pH. |
Synthesis & Quality Control
To ensure isotopic fidelity, D-Dulcitol-2-13C is synthesized via the stereoselective reduction of D-Galactose-2-13C . This process must prevent scrambling of the label and ensure complete reduction of the aldehyde group.
Synthesis Workflow
The reduction is typically performed using Sodium Borohydride (NaBH
[9] Key Quality Control Parameters:
-
Isotopic Enrichment: Must be >99 atom%
C to prevent isotopic dilution errors in quantitative MS. -
Borate Removal: Borate complexes with polyols (forming cyclic esters). Repeated co-evaporation with methanol is required to remove volatile trimethyl borate.
Metabolic Applications: The Galactosemia Pathway
The primary utility of D-Dulcitol-2-13C is in the study of Galactosemia . In healthy tissue, galactose is metabolized via the Leloir pathway.[4] In enzyme-deficient tissue (e.g., GALT deficiency), galactose accumulates and is shunted to the Aldose Reductase pathway, producing Galactitol.[10]
Why use 13C-Labeling?
-
Quantification: It allows for Isotope Dilution Mass Spectrometry (IDMS), the gold standard for quantifying urinary or plasma galactitol levels.
-
Flux Analysis: It differentiates endogenous production from dietary intake if a labeled tracer is administered.
Analytical Protocols
Protocol: GC-MS Derivatization (Silylation)
Polyols are non-volatile and cannot be analyzed by GC-MS without derivatization. The standard method involves converting hydroxyl groups to Trimethylsilyl (TMS) ethers.
Reagents:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Pyridine (Anhydrous).
-
Internal Standard: D-Dulcitol-2-13C (or fully labeled U-13C if available).
Step-by-Step Methodology:
-
Lyophilization: Evaporate the biological sample (urine/plasma) to complete dryness. Critical: Water destroys silylation reagents.
-
Solubilization: Add 50 µL of anhydrous pyridine. Vortex for 30 seconds.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS.
-
Incubation: Heat at 70°C for 30–60 minutes. The solution should become clear.
-
Injection: Inject 1 µL into GC-MS (Splitless mode).
-
Detection: Monitor specific ions.
-
Unlabeled Galactitol (TMS): m/z 217, 205 (characteristic fragments).
-
D-Dulcitol-2-13C (TMS): Shifted fragments based on the location of the label in the fragment ion (typically +1 m/z for fragments containing C2).
-
NMR Spectroscopy Profile
In
-
Symmetry Breaking: While unlabeled dulcitol shows 3 carbon signals (due to C1=C6, C2=C5, C3=C4 symmetry), the mono-labeled 2-13C variant breaks this magnetic equivalence.
-
Coupling (
): If using a uniformly labeled background, the C2 label will show strong coupling to C1 and C3. In a natural abundance background, the C2 signal will appear as a singlet (decoupled) or doublet (coupled to protons) with high intensity relative to the baseline. -
Chemical Shift: ~70-71 ppm (dependent on solvent, typically D
O).
Handling & Stability
-
Storage: Store at room temperature (20-25°C) in a tightly sealed container.
-
Dessication: The compound is hygroscopic. Exposure to high humidity will cause clumping and weighing errors.
-
Solution Stability: Aqueous solutions are stable for >1 month at 4°C, provided no bacterial growth occurs.
References
-
Schadewaldt, P., et al. (2004). "Stable isotope-based assessment of galactose metabolism in healthy subjects and patients with galactosemia." Hormone and Metabolic Research.
-
Winn, S., et al. (1995). "Galactitol production in patients with galactose-1-phosphate uridyltransferase deficiency." Journal of Inherited Metabolic Disease.
-
Yuan, Y., et al. (2017). "Quantification of urinary galactitol by GC-MS in galactosemia patients." Clinica Chimica Acta.
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 11847, Galactitol." PubChem.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dulcitol | 608-66-2 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. Metabolism of 13C galactose by lymphoblasts from patients with galactosemia determined by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clearsynth.com [clearsynth.com]
- 6. D-(+)-GALACTOSE(10257-28-0) 13C NMR [m.chemicalbook.com]
- 7. One-Pot Sequential 1,4- and 1,2-Reductions of α,β-Unsaturated δ-Lactones to the Corresponding δ-Lactols with CuCl and NaBH4 in Methanol [organic-chemistry.org]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. chegg.com [chegg.com]
- 10. Urinary galactitol quantitation by gas chromatography–mass spectrometry for the diagnosis of galactosemia - Clinical Laboratory int. [clinlabint.com]
